3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde
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Overview
Description
3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the ethyl group, the methoxyphenylsulfonyl group, and finally the carbaldehyde group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functionalizations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carboxylic acid.
Reduction: 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-1H-indole-2-carbaldehyde: Lacks the methoxyphenylsulfonyl group.
1-((4-Methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde: Lacks the ethyl group.
3-Ethyl-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of a carbaldehyde group.
Uniqueness
3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various case studies that highlight its efficacy against different biological targets.
Chemical Structure and Properties
The compound features an indole core, which is known for its diverse biological properties. The presence of the 4-methoxyphenyl group and the sulfonyl moiety contributes to its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available indole derivatives. The process may include:
- Formation of the indole backbone.
- Introduction of the sulfonyl group.
- Aldehyde formation via oxidation.
Antiviral Activity
Recent studies have demonstrated that derivatives of indole compounds exhibit antiviral properties. For instance, an indole derivative was shown to inhibit HIV-1 integrase with an IC50 value of approximately 32.37 μM, indicating potential as an antiviral agent . The mechanism often involves chelation with metal ions at the active site, enhancing binding affinity.
Anticancer Activity
Indole derivatives are also noted for their anticancer properties. A related compound demonstrated significant activity against breast cancer cells (MCF-7) with IC50 values ranging from 6.31 to 49.89 µM, outperforming standard treatments like acarbose . This suggests that modifications in the indole structure can lead to enhanced cytotoxic effects.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- α-glucosidase : Compounds similar to this compound have shown promising inhibition with IC50 values as low as 6.31 µM, indicating strong potential for managing diabetes by delaying carbohydrate absorption .
Structure-Activity Relationships (SAR)
The biological activity of indole derivatives is highly dependent on their structural components:
- Substituents : The presence of electron-donating groups like methoxy enhances activity by improving solubility and interaction with biological targets.
- Core Modifications : Variations in the indole core can significantly alter potency and selectivity against specific enzymes or receptors.
Case Studies
- Antiviral Efficacy : A study focused on a series of indole-based compounds showed that modifications at the C3 position significantly improved their inhibitory activity against HIV integrase, with some derivatives exhibiting up to three-fold increases in potency compared to parent compounds .
- Cytotoxicity Against Cancer Cells : Research indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Properties
CAS No. |
88939-67-7 |
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Molecular Formula |
C18H17NO4S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-ethyl-1-(4-methoxyphenyl)sulfonylindole-2-carbaldehyde |
InChI |
InChI=1S/C18H17NO4S/c1-3-15-16-6-4-5-7-17(16)19(18(15)12-20)24(21,22)14-10-8-13(23-2)9-11-14/h4-12H,3H2,1-2H3 |
InChI Key |
WGCAJUWJPYXBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OC)C=O |
Origin of Product |
United States |
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